

A Comparative Analysis of HMTBA and DL-Methionine Efficacy in Broiler Chickens

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Compound of Interest

Compound Name: 2-Hydroxy-4-(methylthio)butyric acid

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A comprehensive review of scientific literature indicates that while both 2-hydroxy-4-(methylthio)butyric acid (HMTBA) and DL-methionine (DLM) are effective sources of supplemental methionine for broiler chickens, their comparative efficacy can be influenced by dietary inclusion levels and the specific growth phase of the birds. Research generally concludes that both sources can yield similar performance outcomes when supplemented on an equimolar basis around the broiler's requirement level.^[1] However, some studies suggest nuanced differences in their bioefficacy, particularly at levels above or below the established requirements.

Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, feather development, and various metabolic functions in poultry.^{[2][3]} Due to its limited presence in common feed ingredients like corn and soybean meal, synthetic methionine sources are a standard addition to broiler diets to ensure optimal growth and feed efficiency. The two most widely used commercial forms are the dry crystalline DL-methionine (a 50:50 mixture of D- and L-isomers) and the liquid methionine hydroxy analogue (HMTBA).

Performance Metrics: A Data-Driven Comparison

Multiple studies have been conducted to evaluate the relative performance of broilers fed diets supplemented with either HMTBA or DL-methionine. The key performance indicators typically measured are body weight gain (BWG), feed conversion ratio (FCR), and feed intake (FI).

A study conducted by the Schothorst Feed Research Institute demonstrated that HMTBA and DL-Met, when supplemented on an equimolar basis, were equally effective in improving the growth performance of Ross 308 broilers up to 38 days of age.^[4] Interestingly, this study also noted that HMTBA showed a higher efficacy in converting total sulfur amino acids (TSAA) into bodyweight gain at high methionine dose levels in starter diets.^[4] Furthermore, during the finisher phase, supplementation with HMTBA resulted in heavier bird weights compared to DL-Met, irrespective of the dosage.^[4]

Another study comparing the effects of dietary DLM and HMTBA at different TSAA levels concluded that both methionine sources lead to similar performance responses when supplemented at levels around the broiler's requirement.^[1] However, a significant interaction was observed, with HMTBA showing better methionine efficacy at higher TSAA values during the grower phase and for the total growth period.^[1] Conversely, below the TSAA requirement levels, DLM was observed to have better efficacy in females.^[1]

The following tables summarize the quantitative data from key comparative studies:

Table 1: Comparative Efficacy of HMTBA vs. DL-Methionine on Broiler Performance (0-38 days)

Treatment	Body Weight Gain (g)	Feed Conversion Ratio	Feed Intake (g)
Basal Diet (Control)	-	-	-
Basal + HMTBA (Graded Levels)	Equivalent to DL-Met	Equivalent to DL-Met	Equivalent to DL-Met
Basal + DL-Met (Graded Levels)	Equivalent to HMTBA	Equivalent to HMTBA	Equivalent to HMTBA

Source: Adapted from a study by the Schothorst Feed Research Institute.^[4]

Table 2: Methionine Efficacy Comparison at Different TSAA Levels (0-28 days)

TSAA Level	Methionine Source	Key Finding on Efficacy
Around Requirement	HMTBA & DL-Met	Similar performance response[1]
Above Requirement	HMTBA	Better methionine efficacy[1]
Below Requirement (Females)	DL-Met	Better methionine efficacy[1]

Source: Adapted from a 2015 study on methionine efficacy.[\[1\]](#)

Experimental Protocols

To ensure the validity and reproducibility of these findings, it is crucial to understand the methodologies employed in these studies.

Study 1: Schothorst Feed Research Institute Trial

- Animals: 1,600 male and female Ross 308 broilers.
- Housing: Housed in 80 pens, with 20 broilers of mixed sexes per pen.
- Experimental Design: A total of 10 dietary treatments with four replicates per treatment.
- Diets: A basal diet was supplemented with three graded levels of HMTBA and/or DL-Met during the starter, grower, and finisher phases.
- Duration: The trial was conducted over a period of 38 days.[\[4\]](#)
- Data Collection: Body weight gain, feed intake, and feed conversion ratio were measured.

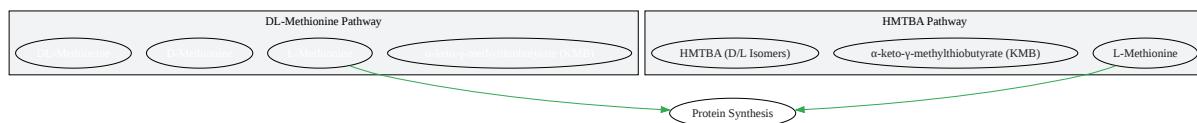
Study 2: Methionine Efficacy at Different TSAA Levels

- Objective: To compare the effect of dietary DLM and HMTBA on broiler performance at various levels of total sulfur amino acids (TSAA).
- Experimental Diets: The treatments consisted of a basal diet without added methionine, and four increasing doses of both HMTBA and DLM. This resulted in TSAA to Lysine ratios ranging from 0.62 to 0.73 in the starter phase and 0.59 to 0.82 in the grower phase.[\[1\]](#)

- Statistical Analysis: A three-way ANOVA and methionine efficacy calculation were used to compare the performance of the two products.[1]
- Key Findings: While a significant dose effect was observed, the statistical analysis did not discriminate between the two methionine sources in terms of overall growth performance up to 28 days of age, except under specific conditions of TSAA levels as previously noted.[1]

Metabolic Pathways and Bioavailability

The observed differences in efficacy under certain conditions may be attributed to the distinct metabolic pathways of HMTBA and DL-methionine. Both sources must be converted to L-methionine to be utilized by the bird for protein synthesis.



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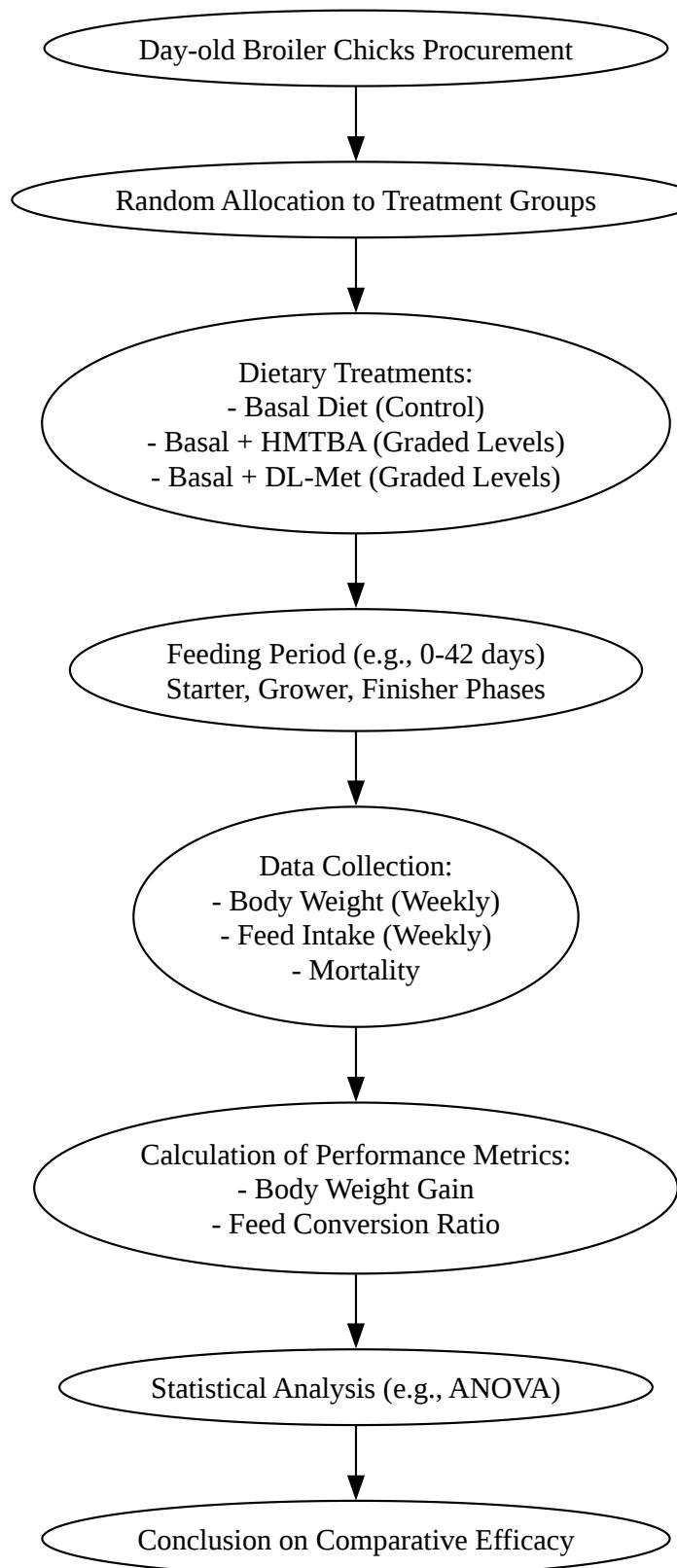
DL-methionine is a racemic mixture, with the L-isomer being directly available for protein synthesis. The D-isomer must first be converted to its keto-analogue, α -keto- γ -methylthiobutyrate (KMB), by the enzyme D-amino acid oxidase, and then transaminated to L-methionine.[5] HMTBA, which also exists as D and L isomers, is first converted to KMB through the action of two enzymes: L-2-hydroxyacid oxidase and D-2-hydroxyacid dehydrogenase.[5] Subsequently, KMB is converted to L-methionine.

Some studies have suggested that DL-HMTBA has a lower bioavailability compared to DL-Met, with estimates varying widely depending on the performance parameter and the analytical model used.[6] For instance, one source suggests commercially accepted bioavailability levels for DL-HMTBA are around 77% compared to DL-Met.[6] Another study reported the relative bioavailability of DL-HMTBA to be 58% of that of DLM on a product basis when considering

multiple parameters.^[7] However, it is important to note that other studies have found the three main methionine sources (L-Methionine, DL-Methionine, and DL-HMTBA) to be equivalent in sustaining broiler growth performance.^[8]

Experimental Workflow for Comparative Efficacy Trials

The general workflow for conducting a broiler feeding trial to compare methionine sources is a standardized process designed to yield reliable and comparable data.

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Conclusion

In conclusion, both HMTBA and DL-methionine are effective sources of methionine for broilers. When formulated on an equimolar basis to meet the birds' requirements, they generally result in similar growth performance. However, there is evidence to suggest that their efficacy can differ at dietary concentrations above or below the requirement levels, and may vary between different growth phases. The choice between HMTBA and DL-methionine may, therefore, depend on specific dietary formulations, economic considerations, and production goals. Further research into the metabolic nuances and bioavailability under various dietary and environmental conditions will continue to refine our understanding of these crucial feed additives.

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